
N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This molecule has been found to be effective in inhibiting a specific enzyme, which has been linked to various diseases. In
Wirkmechanismus
N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide works by binding to the active site of sEH and preventing it from converting epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). EETs are important signaling molecules that have anti-inflammatory and vasodilatory effects, while DHETs have pro-inflammatory and vasoconstrictive effects. By inhibiting sEH, N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide increases the levels of EETs, leading to improved cardiovascular function, reduced inflammation, and increased insulin sensitivity.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has been found to have several biochemical and physiological effects. In animal studies, N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to lower blood pressure, improve insulin sensitivity, and reduce inflammation. It has also been found to have potential in treating neuropathic pain and cancer. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach its target enzyme. It has also been found to be stable and easy to synthesize. However, there are also some limitations to using N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide. One area of focus is on improving its solubility and stability in water to make it more effective in vivo. Another area of focus is on exploring its potential in treating other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide and its potential side effects.
Synthesemethoden
The synthesis of N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide involves several steps, starting with the reaction of 3,4-difluoroaniline with methyl isocyanate to form N-(3,4-difluorophenyl)-N-methylcarbamoyl chloride. This intermediate is then reacted with 4-hydrazinobenzoic acid to produce N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide. The synthesis method has been optimized to produce high yields of pure N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of an enzyme called soluble epoxide hydrolase (sEH), which has been linked to various diseases such as hypertension, diabetes, and inflammation. Inhibition of sEH has been shown to improve cardiovascular function, reduce inflammation, and increase insulin sensitivity. N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been found to have potential in treating neuropathic pain and cancer.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c1-16-6-7(5-14-16)11(17)15-8-2-3-9(12)10(13)4-8/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOLGWEOKYMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

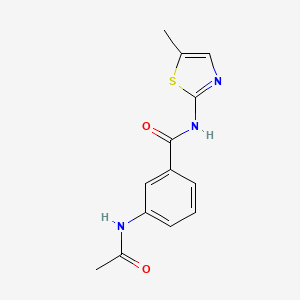
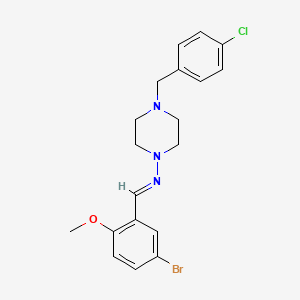
![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)
![(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B5745318.png)
![2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5745320.png)
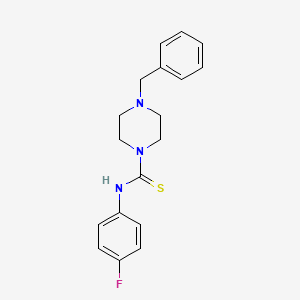
![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5745345.png)
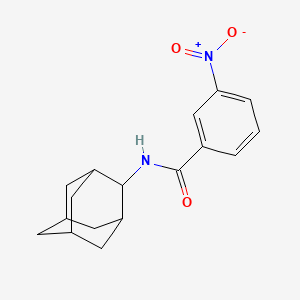
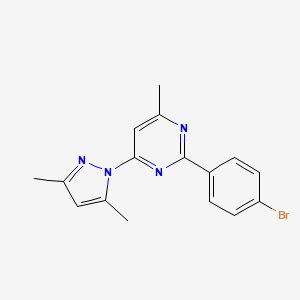
![3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5745370.png)
![5-(3-hydroxyphenyl)-8,8-dimethyl-2-[(4-nitrobenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5745375.png)